molecular formula C14H9F3O3 B1611912 2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid CAS No. 765276-04-8

2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No.: B1611912
CAS No.: 765276-04-8
M. Wt: 282.21 g/mol
InChI Key: WEIWIUNVLRWUGF-UHFFFAOYSA-N
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Description

2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H9F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, with a carboxylic acid functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, often under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Fluoro-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid
  • 2-(Trifluoromethoxy)biphenyl-3-carboxylic acid

Comparison: Compared to similar compounds, 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is unique due to the specific positioning of the trifluoromethoxy group and the carboxylic acid functional group. This unique structure can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIWIUNVLRWUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588081
Record name 2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765276-04-8
Record name 2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 0.3 g (4.19 mmol) of ethyl-3-(2-trifluoromethoxyphenyl)-benzoate and 8.3 Ml (8.3 mmol) of a 1N solution of NaOH in 12.5 Ml of methanol was stirred 18 h at RT. The reaction mixture was concentrated and the Ph was adjusted to Ph=2 with 1 N HCl solution. The mixture was extracted with ethyl acetate (EtOAc) and the organic fraction was dried over MgSO4, filtered and the filtrate was concentrated to give the title compound as a white solid that was used without further purification.
Name
ethyl-3-(2-trifluoromethoxyphenyl)-benzoate
Quantity
0.3 g
Type
reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

A solution of 0.3 g (4.19 mmol) of ethyl-3-(2-trifluoromethoxyphenyl)-benzoate and 8.3 mL (8.3 mmol) of a 1N solution of NaOH in 12.5 mL of methanol was stirred 18 h at RT. The reaction mixture was concentrated and the pH was adjusted to pH of 2 with 1 N HCl solution. The mixture was extracted with ethyl acetate (EtOAc) and the organic fraction was dried over MgSO4 and filtered. The filtrate was concentrated to give the title compound as a white solid that was used without further purification.
Name
ethyl-3-(2-trifluoromethoxyphenyl)-benzoate
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0.3 g
Type
reactant
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solution
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reactant
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12.5 mL
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